2-[(4-Methylphenyl)amino]phenol
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Overview
Description
2-[(4-Methylphenyl)amino]phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydroxyl group is substituted with a 4-methylphenylamino group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(4-Methylphenyl)amino]phenol involves a substitution reaction. Initially, 4-methyl aniline reacts with formaldehyde to generate p-methyl aniline-based formaldehyde. This intermediate then reacts with phenol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution.
Scientific Research Applications
2-[(4-Methylphenyl)amino]phenol is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the 4-methylphenyl group.
4-Methylphenol: Lacks the amino group attached to the phenol.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-[(4-Methylphenyl)amino]phenol is unique due to the presence of both the 4-methylphenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar compounds .
Biological Activity
2-[(4-Methylphenyl)amino]phenol, also known as 4-(Aminomethyl)-2-(4-methylphenyl)phenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential therapeutic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N with a molecular weight of approximately 201.27 g/mol. The compound features both an amino group and a hydroxyl group attached to a phenolic structure, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of 4-aminophenol, including this compound, and tested their effectiveness against several bacterial strains:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Micrococcus luteus | Inhibition observed |
Bacillus subtilis | Inhibition observed |
Bordetella bronchiseptica | Inhibition observed |
The agar-well diffusion method was utilized to evaluate these antimicrobial properties, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
2. Antioxidant Properties
The antioxidant activity of this compound has been investigated due to its potential to scavenge free radicals. The presence of the hydroxyl group in its structure enhances its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases.
3. Antidiabetic Activity
In addition to its antimicrobial effects, this compound has been evaluated for its antidiabetic properties. It demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:
Enzyme | Inhibition (%) |
---|---|
α-amylase | 93.2% |
α-glucosidase | 73.7% |
These findings suggest that this compound may be beneficial in managing blood glucose levels and could serve as a lead compound for developing new antidiabetic agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions critical for its biological effects.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on DNA Interaction: Research indicated that this compound interacts with human DNA, exhibiting hyperchromic effects in spectral analysis, which suggests potential anticancer properties .
- Molecular Docking Studies: These studies have shown promising results regarding the binding affinity of this compound with various biological targets, further supporting its therapeutic potential .
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(4-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3 |
InChI Key |
RSLDKVHHFSHOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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